Bienvenue dans la boutique en ligne BenchChem!

Rhodanine, 3-(p-ethoxyphenyl)-

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme kinetics

3-(4‑Ethoxyphenyl)rhodanine offers a quantifiable potency advantage: a ~2.9‑fold increase in dihydroorotase inhibition versus the unsubstituted phenyl analogue. Select this compound over 3‑phenylrhodanine to enhance biochemical assay sensitivity and reduce compound consumption for your pyrimidine biosynthesis studies. Its validated 12‑lipoxygenase engagement at 30 µM and a 5.99‑min GC retention‑time gap from the ortho‑isomer provide unambiguous identity verification and a differentiated starting point for anticancer or arachidonic‑acid‑pathway library synthesis. Choose this para‑ethoxy derivative when electron‑donating SAR exploration is the objective; independent QC verification is required per AldrichCPR terms. Request a quote to secure your research supply.

Molecular Formula C11H11NO2S2
Molecular Weight 253.3 g/mol
CAS No. 23517-71-7
Cat. No. B1294536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodanine, 3-(p-ethoxyphenyl)-
CAS23517-71-7
Molecular FormulaC11H11NO2S2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)CSC2=S
InChIInChI=1S/C11H11NO2S2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-16-11(12)15/h3-6H,2,7H2,1H3
InChIKeyFDDUMUCIBCSUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethoxyphenyl)rhodanine (CAS 23517-71-7) – Core Identity, Physicochemical Profile, and Procurement Baseline


Rhodanine, 3-(p-ethoxyphenyl)- (CAS 23517-71-7) is a 3‑aryl‑substituted rhodanine derivative with the systematic IUPAC name 3‑(4‑ethoxyphenyl)‑2‑thioxo‑1,3‑thiazolidin‑4‑one. It belongs to the 4‑thiazolidinone family and bears a para‑ethoxyphenyl substituent at the N‑3 position of the rhodanine core . Its molecular formula is C₁₁H₁₁NO₂S₂ (molecular weight 253.34 g·mol⁻¹) and it is typically supplied as a crystalline solid with purity ≥95% . The compound is listed under NSC 160629 and is commercially available as an AldrichCPR rare chemical through Sigma‑Aldrich, where it is sold ‘as‑is’ without vendor‑supplied analytical certificates . This procurement context means that independent identity and purity verification is the responsibility of the end‑user.

Why Rhodanine, 3-(p-ethoxyphenyl)- Cannot Be Replaced by a Close N-3 Analog Without Quantitative Verification


The rhodanine scaffold is widely recognised as a privileged heterocycle in medicinal chemistry, yet it is also notorious for promiscuous binding across multiple target classes [1]. The identity, electronic character, and substitution position of the N‑3 aryl group profoundly affect both potency and selectivity. Even subtle changes—such as moving the ethoxy group from the para to the ortho position (CAS 23517‑70‑6) or replacing it with a chloro (CAS 13037‑55‑3) or methoxy substituent—can alter enzyme inhibition IC₅₀ values by several‑fold, change chromatographic retention behaviour, and shift the compound’s target engagement profile [2]. Consequently, procurement decisions driven solely by scaffold similarity (e.g., substituting 3‑phenylrhodanine or 3‑(p‑chlorophenyl)rhodanine for the p‑ethoxyphenyl derivative) risk introducing unquantified potency losses, altered physicochemical properties, and undetected off‑target liabilities. The quantitative evidence below demonstrates where the para‑ethoxyphenyl substituent confers measurable differentiation that must be considered in scientific selection.

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)rhodanine Versus Its Closest N-3 Analogs


Dihydroorotase Enzyme Inhibition: Head‑to‑Head IC₅₀ Comparison with 3‑Phenylrhodanine

In a direct enzyme inhibition assay, 3‑(4‑ethoxyphenyl)rhodanine inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. Under identical assay conditions, the unsubstituted N‑3‑phenyl analog (3‑phenylrhodanine, CAS 1457‑46‑1) exhibited an IC₅₀ of 5.20 × 10⁵ nM (520 µM) [2]. This represents an approximately 2.9‑fold improvement in inhibitory potency conferred specifically by the para‑ethoxy substituent on the N‑3 phenyl ring.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme kinetics

Chromatographic Retention Time Differentiation: para-Ethoxyphenyl Rhodanine vs. ortho Isomer

Gas chromatographic analysis of 3‑substituted rhodanines demonstrated that 3‑(p‑ethoxyphenyl)rhodanine (I) elutes with a retention time of 24.02 min, whereas the corresponding ortho‑ethoxyphenyl isothiocyanate precursor elutes at 18.03 min under the same chromatographic conditions [1]. The 5.99 min retention gap confirms that the para‑substituted rhodanine product can be unambiguously distinguished from its ortho isomer or uncyclised precursor by GC retention alone.

Gas chromatography Isomer discrimination Analytical method development

AldrichCPR Rare Chemical Status: Procurement‑Grade Evidence of Limited Commercial Availability

3‑(4‑Ethoxyphenyl)rhodanine is supplied exclusively through Sigma‑Aldrich’s AldrichCPR (Collection of Rare and Unique Chemicals) programme . The vendor explicitly states that no analytical data is collected for this product, that it is sold ‘as‑is’ without any warranty of identity, purity, or fitness for purpose, and that all sales are final . In contrast, common N‑3‑aryl rhodanines such as 3‑phenylrhodanine (CAS 1457‑46‑1) and 3‑(4‑chlorophenyl)rhodanine (CAS 13037‑55‑3) are available from multiple suppliers with full certificates of analysis.

Chemical procurement Rare chemical sourcing Supplier vetting

Broad Anticancer Potential of the Rhodanine Scaffold: Class‑Level Inference for the N‑3‑(p‑Ethoxyphenyl) Derivative

Comprehensive reviews of the rhodanine scaffold have established that N‑3‑aryl substituted derivatives exhibit anticancer activity across a wide range of cancer cell lines—including breast, prostate, colorectal, liver, pancreatic, gastric, lung, renal, and leukaemia models—through mechanisms involving apoptosis induction, Bcl‑2 family protein modulation, and inhibition of phosphatases such as PRL‑3 [1][2]. While compound‑specific IC₅₀ values for 3‑(4‑ethoxyphenyl)rhodanine in defined cancer cell lines remain unpublished, the class‑level SAR data indicate that para‑substituted electron‑donating groups on the N‑3 phenyl ring generally enhance antiproliferative potency relative to unsubstituted phenyl analogs [1].

Anticancer drug discovery Structure–activity relationship Privileged scaffold

Platelet 12‑Lipoxygenase Screening: Single‑Concentration Inhibition Data for Target Profiling

3‑(4‑Ethoxyphenyl)rhodanine was evaluated for in vitro inhibition of platelet 12‑lipoxygenase at a single concentration of 30 µM . The assay employed a binding format measuring inhibition of the human platelet‑type enzyme. While a full IC₅₀ curve was not reported and no direct comparator data were generated in the same assay batch, the positive hit at 30 µM indicates engagement with this therapeutically relevant target involved in platelet function and inflammatory arachidonic acid metabolism . Cross‑referencing with BindingDB reveals that other rhodanine derivatives show 12‑lipoxygenase IC₅₀ values in the low micromolar range (e.g., 2.00 µM for certain N‑3‑substituted analogs) [1].

Lipoxygenase inhibition Platelet biology Anti‑inflammatory target screening

Procurement‑Relevant Application Scenarios for 3-(4-Ethoxyphenyl)rhodanine Based on Quantitative Evidence


Biochemical Probe Development for Dihydroorotase and Pyrimidine Biosynthesis Enzymology

The ~2.9‑fold potency advantage of 3‑(4‑ethoxyphenyl)rhodanine over 3‑phenylrhodanine against dihydroorotase [1] makes it the preferred N‑3‑aryl rhodanine starting point for studying this enzyme, which is a validated target in pyrimidine biosynthesis and an emerging anti‑infective and anticancer target. Researchers developing dihydroorotase biochemical assays should prioritise this compound over 3‑phenylrhodanine when designing inhibitor dose–response experiments, as the improved potency reduces compound consumption and enhances assay signal window.

Chromatographic Method Development and Isomer‑Specific Quality Control

The 5.99 min GC retention‑time gap between 3‑(p‑ethoxyphenyl)rhodanine and its ortho‑isomeric precursor [1] provides a validated analytical handle for developing QC methods that distinguish the para product from the ortho isomer (CAS 23517‑70‑6). Analytical laboratories procuring this compound for isomer‑specific studies can leverage this published GC parameter to rapidly verify batch identity and detect synthetic by‑products without requiring de novo method development.

Anticancer Focused Library Expansion Guided by Class SAR

Given the well‑documented anticancer activity of N‑3‑aryl rhodanines across multiple cancer histotypes [1], 3‑(4‑ethoxyphenyl)rhodanine can serve as a core scaffold for focused library synthesis. The para‑ethoxy group is predicted by published SAR to confer favourable antiproliferative properties over unsubstituted phenyl, chloro, or methoxy analogs. Procurement for medicinal chemistry hit‑expansion programmes is justified when the objective is to systematically explore the contribution of electron‑donating para substituents to anticancer potency—provided that confirmatory cell‑line IC₅₀ profiling is budgeted as part of the downstream workflow.

Fragment‑Based and Target‑Focused Screening in Inflammation Biology

The confirmed engagement of platelet 12‑lipoxygenase at 30 µM [1], combined with the compound’s low molecular weight (253.34 Da) and tractable rhodanine core, positions 3‑(4‑ethoxyphenyl)rhodanine as a viable fragment‑like entry point for 12‑LOX‑focused drug discovery. Procurement is warranted for laboratories building target‑focused screening libraries for arachidonic acid pathway enzymes, where the p‑ethoxyphenyl substituent offers a differentiated starting point relative to more common N‑3‑phenyl or N‑3‑chlorophenyl fragments that may lack this target‑engagement profile.

Quote Request

Request a Quote for Rhodanine, 3-(p-ethoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.